molecular formula C8H16Cl2N4 B13584897 1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride

1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride

Cat. No.: B13584897
M. Wt: 239.14 g/mol
InChI Key: HYGDSZAJXFJAOB-UHFFFAOYSA-N
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Description

1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride is a compound that belongs to the class of pyrazolopyrazines

Preparation Methods

The synthesis of 1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrazolopyrazine core, followed by the introduction of the methyl group and the methanamine moiety. The final step involves the formation of the dihydrochloride salt. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its biological activity and potential therapeutic applications.

    Medicine: It is investigated for its potential use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride can be compared with other similar compounds such as:

Biological Activity

1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride (CAS Number: 2167976-88-5) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₄N₄
  • Molecular Weight : 166 Da
  • IUPAC Name : 1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine dihydrochloride

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit significant antitumor properties. These compounds can inhibit thymidine phosphorylase (TP), an enzyme that plays a critical role in tumor growth and metastasis. For instance, derivatives similar to this compound have shown promising results in inhibiting TP activity, which correlates with reduced tumor proliferation in various cancer models .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Pyrazolo derivatives are known to interact with neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that similar compounds can reduce oxidative stress and inflammation in neuronal cells .

Antibacterial Activity

Given the unique structural features of pyrazolo compounds, they are also being investigated for antibacterial properties. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways specific to bacterial cells. This selectivity makes them promising candidates for developing new antibacterial agents .

In Vitro Studies

A series of in vitro studies have been conducted to assess the cytotoxicity of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in several types of cancer cells, including those derived from breast and lung cancers.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10
HeLa (Cervical Cancer)12

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound with target proteins involved in cancer progression. The docking simulations suggest strong interactions with TP and other molecular targets that regulate cell cycle progression.

Properties

Molecular Formula

C8H16Cl2N4

Molecular Weight

239.14 g/mol

IUPAC Name

(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H14N4.2ClH/c1-11-2-3-12-8(6-11)4-7(5-9)10-12;;/h4H,2-3,5-6,9H2,1H3;2*1H

InChI Key

HYGDSZAJXFJAOB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=CC(=N2)CN)C1.Cl.Cl

Origin of Product

United States

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